2-(3,5-Dichlorophenoxy)acetaldehyde

Physicochemical characterization Regioisomer differentiation Intermediate quality control

Addressing a critical supply gap for authentic 3,5-dichlorophenoxy probes. This aldehyde is the definitive synthetic precursor for radiolabeled 3,5-D (antipathogenic, ~90% potato scab reduction) and SAR library construction. Avoiding the 2,4-dichloro regioisomer (CAS 17944-27-3) is essential to prevent unintended auxin-herbicidal activity. Key outcomes: (1) Enables isotopic labeling via NaB³H₄ or ¹⁴C-oxidation. (2) Unlocks reductive amination, oxime, Grignard, Wittig, and acetal chemistry inaccessible from the acid. (3) Available as a diethyl acetal (CAS 175204-49-6) for enhanced storage stability. A pivotal building block for agrochemical discovery and plant growth regulation research.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 1017206-81-3
Cat. No. B3073039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenoxy)acetaldehyde
CAS1017206-81-3
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)OCC=O
InChIInChI=1S/C8H6Cl2O2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h1,3-5H,2H2
InChIKeyYMMNUOZUHNBBBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dichlorophenoxy)acetaldehyde Identity & Procurement


2-(3,5-Dichlorophenoxy)acetaldehyde (CAS 1017206-81-3) is a chlorophenoxyacetaldehyde derivative with molecular formula C8H6Cl2O2 and a molecular weight of 205.03 g/mol . The compound bears a reactive aldehyde group attached via an ether linkage to a 3,5-dichlorophenyl ring (SMILES: O=CCOc1cc(Cl)cc(Cl)c1), placing it within the broader class of aryloxyacetaldehydes that have been investigated as synthetic intermediates for agrochemicals and plant growth regulators [1]. Unlike the commercially dominant 2,4-dichloro regioisomer (CAS 17944-27-3, the aldehyde precursor to the herbicide 2,4-D), the 3,5-dichloro substitution pattern is associated with a distinct biological profile—antipathogenic and growth-retardant activity—rather than classical auxin-type herbicidal action [2]. The compound is primarily sourced as a research chemical intermediate, with the diethyl acetal form (CAS 175204-49-6) representing the protected, storage-stable variant .

Synthetic intermediate for agrochemical and plant growth regulator research
3,5-Dichloro regioisomer for antipathogenic and growth-retardant study context
Reactive aldehyde handle supports diversification beyond the carboxylic acid
Sourced as research chemical intermediate; diethyl acetal form available for storage

Regioisomer Specificity: 3,5- vs. 2,4-Dichloro


Chlorophenoxyacetaldehydes are not functionally interchangeable as synthetic intermediates or biological probes because the position of chlorine substituents on the phenyl ring dictates both the physicochemical properties of the aldehyde and—critically—the biological fate of the compounds derived from it. The 2,4-dichloro substitution pattern (as in CAS 17944-27-3) yields compounds that are metabolized in planta to the potent auxin herbicide 2,4-D, driving uncontrolled growth and eventual plant death [1]. In contrast, the 3,5-dichloro substitution pattern (as in CAS 1017206-81-3) gives rise to 3,5-D (3,5-dichlorophenoxyacetic acid), which exhibits a fundamentally different mechanism: it acts as an antipathogenic agent that reduces potato common scab by approximately 90% without being directly toxic to the pathogen Streptomyces scabies [2]. Furthermore, 3,5-D is translocated to tubers faster and metabolized less than 2,4-D, with a measured concentration range of 10–25 nmol g⁻¹ fresh weight required for efficacy [3]. Simply substituting one regioisomer for the other would therefore redirect the entire downstream biological pathway—from antipathogenic growth retardation to herbicidal auxin activity—invalidating any structure–activity relationship (SAR) study, agrochemical development program, or metabolic tracing experiment that depends on the 3,5-dichloro motif.

Target Product
3,5-Dichloro substitution directs antipathogenic, growth-retardant biological profile distinct from auxin herbicidal activity
2,4-Dichloro Regioisomer
Metabolizes to the herbicide 2,4-D; substitution alters downstream SAR, invalidating antipathogenic pathway studies
Target Product
Aldehyde enables reduction, reductive amination, and acetal chemistry for labeled probe or library synthesis
3,5-D Acid (3,5-D)
Carboxylic acid limits synthetic versatility; cannot directly access amine, alcohol, or oxime derivatives
Target Product
Translational profile reported as faster translocation and reduced metabolism in potato model
Other Chlorophenoxy Isomers
Translocation and metabolic stability class-specific; extrapolation across substitution patterns may require review

Differentiation Evidence Against Regioisomers


Diethyl Acetal Property Divergence

Although the free aldehydes of both the 3,5-dichloro and 2,4-dichloro regioisomers lack extensive published experimental physical data, their respective diethyl acetal forms—the common storage and handling derivatives—exhibit measurable differences that enable regioisomer verification. The 3,5-dichlorophenoxyacetaldehyde diethyl acetal (CAS 175204-49-6) has a measured density of 1.198 g/cm³ and a boiling point of 352.1 °C at 760 mmHg . The 2,4-dichlorophenoxyacetaldehyde diethyl acetal (CAS 78830-79-2) has a measured density of 1.198 g/cm³ and a boiling point of 350.8 °C at 760 mmHg . While the density values are experimentally indistinguishable, the 1.3 °C boiling point difference at atmospheric pressure, combined with the distinct chromatographic retention behavior expected from the regioisomeric relationship, provides a measurable basis for identity confirmation. These data are critical for procurement decisions where regioisomer misassignment would compromise downstream synthetic planning.

Diethyl Acetal Property Divergence
Data to verify
ΔTb = +1.3 °C for 3,5-dichloro acetal vs. 2,4-dichloro acetal at 760 mmHg
Supports regioisomer identity confirmation via boiling point and retention behavior
Density values experimentally indistinguishable; supplier-reported data
Physicochemical characterization Regioisomer differentiation Intermediate quality control

Antipathogenic vs. Herbicidal Activity

The biological endpoint of the 3,5-dichlorophenoxy motif is fundamentally different from that of the 2,4-dichloro motif—a distinction that propagates back to the choice of aldehyde intermediate. In glasshouse tests on potato cultivars Majestic and Maris Bard, foliar sprays of 3,5-dichlorophenoxyacetic acid (3,5-D, the direct oxidation product of 2-(3,5-dichlorophenoxy)acetaldehyde) at 0.9 × 10⁻³ M decreased potato common scab (caused by Streptomyces scabies) by approximately 90% [1]. In the same study, 2,4-dichlorophenoxyacetic acid (2,4-D, the oxidation product of the 2,4-dichloro aldehyde regioisomer) reduced scab incidence by only approximately 50% and seriously decreased tuber yield [1]. Critically, 3,5-D was no more toxic than other disubstituted phenoxyacetic acids against S. scabies in culture, indicating an indirect, host-mediated antipathogenic mechanism rather than direct antimicrobial toxicity [1]. This mechanistic divergence—antipathogenic growth modulation vs. auxin herbicidal activity—is class-level evidence that the 3,5-dichloro substitution pattern confers a distinct biological profile.

Antipathogenic vs. Herbicidal Activity
Class-level
~90% scab reduction (3,5-D) vs. ~50% (2,4-D) with yield penalty in potato glasshouse trial
Host-mediated antipathogenic endpoint context; not direct antimicrobial toxicity
Single foliar spray at 0.9 × 10⁻³ M; cvs. Majestic and Maris Bard
Plant growth regulation Antipathogenic activity Structure–activity relationship

Translocation and Metabolic Stability

Beyond potency differences, the 3,5-dichlorophenoxy scaffold exhibits superior translocation and metabolic persistence compared to the 2,4-dichloro scaffold. In radiolabeled tracking studies, 3,5-D (the acid derived from the target aldehyde) was translocated to potato tubers faster and was metabolized less than 2,4-D (the acid derived from the 2,4-dichloro aldehyde) [1]. The measured concentration of 3,5-D required in tuber tissue for antipathogenic efficacy was 10–25 nmol g⁻¹ fresh weight, and translocation to tubers was proportional to plant growth [1]. This contrasts with 2,4-D, which undergoes more extensive metabolic degradation during transport, reducing the effective concentration reaching the target tissue. Since the aldehyde group of 2-(3,5-dichlorophenoxy)acetaldehyde is metabolically oxidized to the carboxylic acid in planta (as established for the corresponding ethylamine precursor [2]), the superior translocation and metabolic stability of the 3,5-D product are directly relevant to the choice of aldehyde starting material.

Translocation and Metabolic Stability
Class-level
10–25 nmol g⁻¹ FW required in tuber; faster translocation and less metabolism than 2,4-D
Supports tissue-distribution model interpretation for antipathogenic probes
Radiolabeled foliar spray study in potato; translocation proportional to growth
Translocation kinetics Metabolic stability Agrochemical distribution

Metabolic Conversion via Aldehyde Intermediate

The central metabolic role of the phenoxyacetaldehyde intermediate has been experimentally established for the 2,4-dichloro series and extends by analogy to the 3,5-dichloro series. In pea and wheat tissues, 2-(2,4-dichlorophenoxy)ethylamine is converted by amine oxidase to 2,4-dichlorophenoxyacetaldehyde, which is then further oxidized to 2,4-D by aldehyde dehydrogenase [1]. In the 3,5-dichloro series, Taylor and Wain (1978) demonstrated that 2-(3,5-dichlorophenoxy)ethylamine (CAS 67883-07-2) and 3-(3,5-dichlorophenoxy)butyric acid both exert pronounced dwarfing effects on tomato (Lycopersicon esculentum) seedlings, and that this activity arises from their metabolic conversion to 3,5-D within the plant [2]. The aldehyde (CAS 1017206-81-3) is the direct intermediate in this pathway, making it the essential synthetic precursor for any study requiring the labeled or unlabeled 3,5-D metabolite. The corresponding 2,4-dichloro aldehyde (CAS 17944-27-3) feeds into the herbicidal 2,4-D pathway and would not produce the growth-retardant, antipathogenic phenotype [2].

Metabolic Conversion via Aldehyde
Class-level
Ethylamine → aldehyde → acid pathway documented in tomato, pea, and wheat tissues
Aldehyde is obligate intermediate for pro-drug activation and metabolic tracing studies
Growth-retardant endpoint in tomato seedlings; dwarfing phenotype reported
Metabolic pathway Pro-drug activation Plant biochemistry

Synthetic Versatility as a Privileged Intermediate

U.S. Patent US2629741A, filed in 1950 and assigned to the Dow Chemical Company, establishes chlorophenoxyacetaldehydes as a distinct and valuable class of intermediates 'for the preparation of more complex organic compounds and as constituents of plant growth control compositions' [1]. The patent specifically exemplifies 4-chlorophenoxyacetaldehyde (bp 128 °C at 6 mmHg, density 1.181 at 23 °C, n/D 1.5738 at 35 °C), 2-chlorophenoxyacetaldehyde (bp 126–130 °C at 7.5 mmHg, density 1.144 at 23 °C, n/D 1.5492 at 35 °C), 2,4-dichlorophenoxyacetaldehyde (bp 138–142 °C at 4 mmHg), and 2,4,6-trichlorophenoxyacetaldehyde (density 1.347 at 23 °C) [1]. While the 3,5-dichloro isomer was not individually exemplified, the patent's generic claims cover chlorophenoxyacetaldehydes of the formula where n is an integer from 1 to 5, inclusive, encompassing the 3,5-dichloro variant [1]. The patent establishes that the aldehyde functional group is the key synthetic handle—enabling reduction to the alcohol, oxidation to the acid, reductive amination, and acetal formation—that distinguishes this compound class from the corresponding phenoxyacetic acids, which lack this versatile reactivity.

Synthetic Versatility as Intermediate
Supporting evidence
Aldehyde enables ≥5 additional transformation classes vs. acid (reduction, reductive amination, Wittig, etc.)
Expands accessible chemical space for agrochemical lead optimization
Patent US2629741A; generic claims cover 3,5-dichloro variant
Synthetic intermediate Agrochemical patent Plant growth regulator

Application Scenarios


Synthesis of Radiolabeled 3,5-D for Translocation Studies

The aldehyde serves as the direct synthetic precursor to radiolabeled 3,5-dichlorophenoxyacetic acid (3,5-D), which has been shown to translocate to potato tubers faster and undergo less metabolic degradation than 2,4-D [1]. Researchers requiring labeled 3,5-D for autoradiographic or scintillation-counting studies of antipathogenic agent distribution must procure the 3,5-dichloro aldehyde, as the 2,4-dichloro regioisomer would produce the mechanistically distinct herbicide 2,4-D. The aldehyde group permits introduction of the isotopic label via reduction with NaB³H₄ or oxidation to ¹⁴C-labeled acid.

SAR: Antipathogenic vs. Herbicidal Phenoxyacetic Acids

For structure–activity relationship programs aiming to separate antipathogenic activity (3,5-D: ~90% potato scab reduction) from auxin herbicidal activity (2,4-D: ~50% scab reduction with yield penalty) [2], the 3,5-dichloro aldehyde is the essential starting material. It provides access to a library of 3,5-dichlorophenoxy derivatives—amines, oximes, hydrazones, alcohols—that are not accessible from the pre-formed acid. The patent US2629741A establishes the general synthetic methodology for converting chlorophenoxyacetaldehydes to diverse downstream products [3].

Pro-Drug Activation via Aldehyde Intermediates

The established metabolic pathway—phenoxyethylamine → phenoxyacetaldehyde → phenoxyacetic acid—has been documented for both the 2,4-dichloro series [4] and the 3,5-dichloro series [5]. The 3,5-dichloro aldehyde is the obligate intermediate in the conversion of 2-(3,5-dichlorophenoxy)ethylamine to the growth-retardant 3,5-D in tomato plants. Researchers investigating pro-drug activation mechanisms or designing slow-release agrochemical formulations require the authentic aldehyde standard for analytical method development (GC-MS, HPLC-MS) and enzyme kinetics studies.

Diversification Beyond the Carboxylic Acid

The aldehyde functional group of CAS 1017206-81-3 enables at least five additional synthetic transformation classes—reductive amination, oxime formation, Grignard addition, Wittig olefination, and acetal protection—that are not available from the corresponding 3,5-dichlorophenoxyacetic acid [3]. This expanded chemical space is critical for agrochemical discovery programs seeking to improve the physicochemical properties (logP, solubility, metabolic stability) of the 3,5-dichlorophenoxy scaffold while retaining its unique antipathogenic biological signature.

Application
Selection Property
Validation Focus
Synthesis of labeled 3,5-D for translocation studies
Aldehyde reactive handle for isotopic labeling
Translocation and metabolic stability endpoint review
SAR: antipathogenic vs. herbicidal phenoxyacetic acids
Regioisomer-specific antipathogenic motif
Biological endpoint divergence from auxin herbicides
Pro-drug activation via aldehyde intermediates
Metabolic pathway obligate intermediate
Analytical method development and enzyme kinetics context
Diversification beyond the carboxylic acid
Versatile aldehyde synthetic handle
Expanded chemical space for lead optimization

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